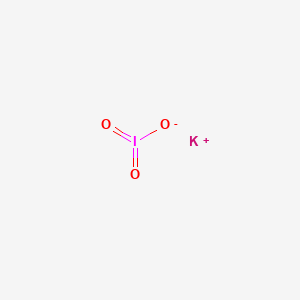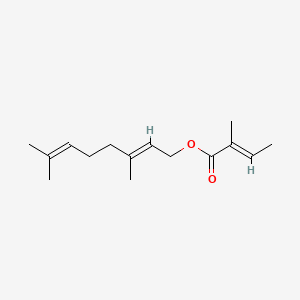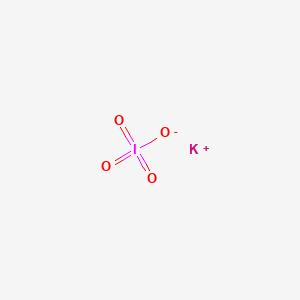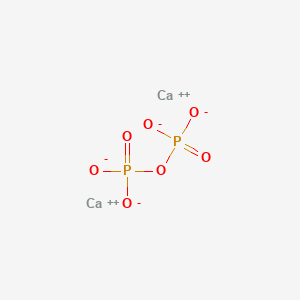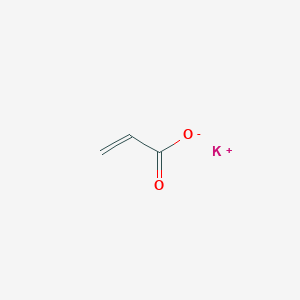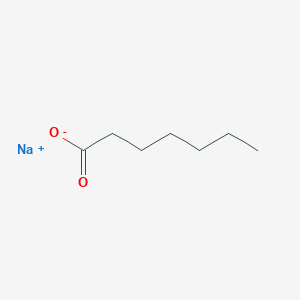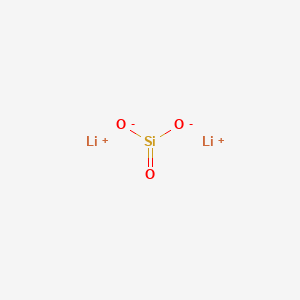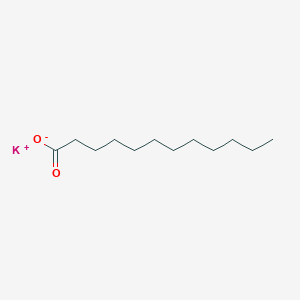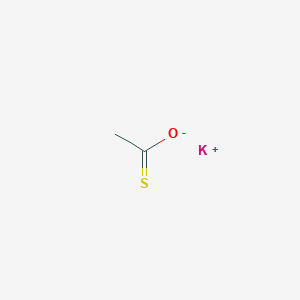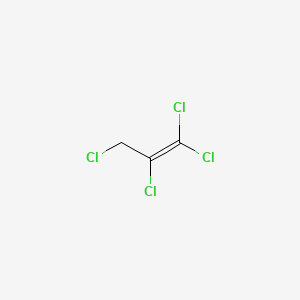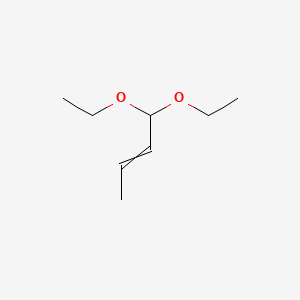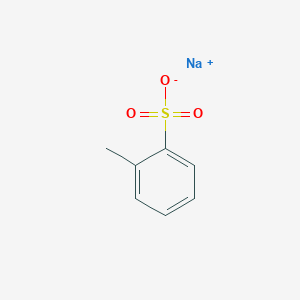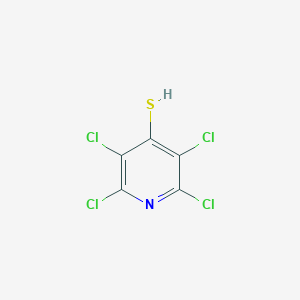
2,3,5,6-tetrachloropyridine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloropyridine-4-thiol is a chlorinated heterocyclic compound with the molecular formula C5HCl4NS. It is a derivative of pyridine, where four chlorine atoms are substituted at the 2, 3, 5, and 6 positions, and a thiol group (-SH) is attached at the 4 position. This compound is known for its reactivity and is used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrachloropyridine-4-thiol typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with thiol reagents under controlled conditions. The reaction is usually carried out in an aprotic solvent, such as acetonitrile, with the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The starting material, pentachloropyridine, is subjected to nucleophilic substitution reactions with thiol-containing compounds. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloropyridine-4-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound are highly susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The thiol group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can undergo reduction reactions to remove chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in aprotic solvents like acetonitrile or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to convert the thiol group to sulfonyl derivatives.
Reduction: Reducing agents like zinc in the presence of hydrochloric acid can be used to dechlorinate the compound.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridine derivatives.
Oxidation: Major products are sulfonyl derivatives.
Reduction: Dechlorinated pyridine derivatives are formed.
Scientific Research Applications
2,3,5,6-Tetrachloropyridine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrachloropyridine-4-thiol involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly reactive. The thiol group can participate in redox reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the nature of the nucleophile, reaction conditions, and solvent used .
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: A precursor in the synthesis of 2,3,5,6-tetrachloropyridine-4-thiol.
2,3,5,6-Tetrachloropyridine: Lacks the thiol group but shares similar reactivity patterns.
2,3,5,6-Tetrachloropyridine-4-sulfonyl fluoride: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to the presence of the thiol group, which imparts distinct reactivity and allows for the formation of sulfonyl derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2,3,5,6-tetrachloropyridine-4-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4NS/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUQDNJRAHUUSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
